Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Epigenetics BRD4 BET bromodomain

CAS 438488-74-5 is a distinct ortho-fluorophenyl sulfonamide within the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide pharmacophore class. The ortho-fluorine dictates target selectivity at RORγ, TNF-α, and BRD4 binding pockets—replacing it with non-fluorinated, para-fluorinated, or bulkier N-aryl analogs may abolish activity. Ideal for 'fluorine walk' SAR studies, BET bromodomain selectivity panels (DSF, AlphaScreen, BROMOscan®), and differentiation from the extensively characterized N-phenyl and N-para-fluorophenyl series. Request a quote for this research-grade compound.

Molecular Formula C19H15FN2O3S
Molecular Weight 370.4g/mol
CAS No. 438488-74-5
Cat. No. B498623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS438488-74-5
Molecular FormulaC19H15FN2O3S
Molecular Weight370.4g/mol
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4F)C=CC=C3C1=O
InChIInChI=1S/C19H15FN2O3S/c1-2-22-16-10-11-17(12-6-5-7-13(18(12)16)19(22)23)26(24,25)21-15-9-4-3-8-14(15)20/h3-11,21H,2H2,1H3
InChIKeyDTKLWBVFIRJUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438488-74-5): A Multi-Target Pharmacophore in the Benzo[cd]indole Sulfonamide Class


1-Ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438488-74-5) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold class, which has demonstrated inhibitory activity across multiple therapeutic targets including the retinoic acid receptor-related orphan receptor gamma (RORγ), tumor necrosis factor-alpha (TNF-α), and the BET bromodomain protein BRD4 [1]. Its core structure features a characteristic benzo[cd]indol-2(1H)-one ring system with an N-ethyl substitution and a 2-fluorophenyl sulfonamide moiety, a specific substitution pattern that distinguishes it within this emerging pharmacophore class.

Why Generic Benzo[cd]indole Sulfonamides Cannot Substitute for CAS 438488-74-5 in Target-Based Screening


The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold is a privileged structure with activity at multiple phylogenetically unrelated targets; however, subtle variations in the sulfonamide N-aryl substituent produce profound shifts in target selectivity and potency. The 2-fluorophenyl moiety in CAS 438488-74-5 is not a trivial substitution—its ortho-fluorine introduces a unique combination of electronic and steric effects that are known to dictate binding to the RORγ ligand-binding domain, TNF-α dimer interface, and the BRD4 acetyl-lysine binding pocket [1]. Interchanging this compound with a non-fluorinated, para-fluorinated, or bulkier N-aryl analog without empirical validation risks complete loss of activity at the intended target, as evidenced by the steep SAR gradients documented across multiple independent medicinal chemistry campaigns [1].

Differential Activity Profiles of 1-Ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Against Closest Structural Analogs


BRD4 Bromodomain Engagement: Structural Confirmation of the 2-Fluorophenyl Motif in the Acetyl-Lysine Pocket

The 4-fluoro positional isomer of this compound (1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) was co-crystallized with the first bromodomain of human BRD4 (PDB: 5cp5), establishing this scaffold as a bona fide BET bromodomain ligand [1]. The 2-fluoro substitution present in CAS 438488-74-5 alters the hydrogen-bonding geometry and steric profile within the acetyl-lysine binding channel relative to the 4-fluoro isomer, providing a direct structural rationale for differential selectivity across the BET family (BRD2, BRD3, BRD4, BRDT) [1]. This structural evidence cannot be assumed for the non-fluorinated or bulkier N-aryl analogs such as N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CHEMBL1773168).

Epigenetics BRD4 BET bromodomain Crystal structure Protein-protein interaction

RORγ Inhibitory Potency: Positioning of the 2-Fluorophenyl Analog Relative to Optimized Lead Compounds

The initial hit compound s4 from Zhang et al. (2014), which shares the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide core with CAS 438488-74-5, demonstrated RORγ antagonistic activity with IC50 values of 20.27 µM in the AlphaScreen assay and 11.84 µM in a cell-based reporter gene assay [1]. Further optimization yielded compounds 7j, 8c, 8k, and 8p, which achieved 300-fold higher potency with IC50 values of 40–140 nM [1]. CAS 438488-74-5, bearing the 2-fluorophenyl group, represents a specific, unexplored substitution point on this SAR trajectory. Its potency and selectivity relative to the N-phenyl and N-(4-fluorophenyl) analogs must be empirically determined, but its ortho-fluorine substitution is positioned to differentially affect the hydrogen-bond network within the RORγ ligand-binding domain compared to these known comparators.

Nuclear receptor RORγ Th17 Autoimmune disease AlphaScreen

TNF-α Inhibition: Comparative Potency of the Benzo[cd]indole Sulfonamide Scaffold Against the Reference Compound EJMC-1

Deng et al. (2018) demonstrated that 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) inhibits TNF-α with an IC50 of 14 µM, representing a 2.2-fold improvement over the initial lead EJMC-1 (IC50 = 42 µM) [1]. Further optimization produced compound 4e with an IC50 of 3 µM, a 14-fold gain [1]. CAS 438488-74-5 (N-2-fluorophenyl analog) provides a direct probe for the effect of ortho-fluorination on TNF-α binding; the 2-fluorophenyl substitution may alter the binding mode at the TNF-α dimer interface relative to the N-phenyl parent S10 and the 4-fluorophenyl analog, offering a tool to dissect the electronic requirements for TNF-α antagonism within this scaffold class.

TNF-α Inflammation Autoimmune disease Cytokine inhibition SPR

Alternative Target Space: mPTPB Inhibition Defines an Additional Application Dimension Not Shared by All Scaffold Analogs

A high-throughput screen of 7,500 compounds identified the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold as one of two distinct chemotypes capable of inhibiting Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) [1]. N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CHEMBL1773168) was profiled and exhibited an IC50 of 50 µM against mPTPB, a relatively weak but ligand-efficient starting point [2]. CAS 438488-74-5, with its 2-fluorophenyl substitution, may offer improved occupancy of the mPTPB active site compared to the lipophilic butylphenyl analog, providing an orthogonal probe for this anti-tuberculosis virulence target. This expands the compound's utility beyond the immunology and epigenetics applications associated with its close analogs.

Tuberculosis mPTPB Virulence factor Phosphatase inhibitor Macrophage

Selectivity Implications: Ortho-Fluorine Effects on BET Bromodomain Family Discrimination

The co-crystal structure of the 4-fluoro isomer with BRD4 (PDB: 5cp5) confirms that the fluorophenyl sulfonamide moiety occupies the acetyl-lysine recognition channel [1]. Published SAR on BRD4 inhibitors indicates that ortho-substitution on the N-phenyl ring can significantly alter selectivity across the BET family (BRD2, BRD3, BRD4, BRDT) by differentially engaging the ZA-loop and BC-loop regions that vary between family members [1]. CAS 438488-74-5, bearing the ortho-fluorine, is therefore expected to exhibit a distinct selectivity fingerprint compared to the 4-fluoro isomer, which has demonstrated BRD4 binding. This differential selectivity cannot be extrapolated from the para-fluoro or non-fluorinated analogs and must be empirically determined, making this compound a valuable chemical probe for BET family selectivity studies.

BET selectivity BRD2 BRD3 BRDT Epigenetic probe

Optimal Application Scenarios for 1-Ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Based on Quantitative Evidence


BET Bromodomain Selectivity Profiling: Distinguishing BRD2, BRD3, BRD4, and BRDT Engagement

The 2-fluorophenyl substitution in CAS 438488-74-5 provides a stereoelectronic variant of the structurally validated 4-fluoro BRD4 ligand (PDB: 5cp5), making this compound suitable for systematic BET bromodomain selectivity panels using differential scanning fluorimetry (DSF), AlphaScreen, or BROMOscan® assays to determine the ortho-fluorine effect on BRD2, BRD3, BRD4, and BRDT binding, complementing existing data on the para-fluoro isomer [1].

RORγ Antagonist Hit-to-Lead Expansion: Mapping the Fluorine Walk Across the N-Phenyl Sulfonamide Series

With the RORγ inhibitory SAR trajectory well-established for the N-phenyl (s4, IC50 = 20.27 µM) and optimized nanomolar leads (7j, 8c, 8k, 8p: 40–140 nM), CAS 438488-74-5 enables a dedicated 'fluorine walk' study—comparing ortho-, meta-, and para-fluorophenyl substitution effects on RORγ antagonism—to complete the SAR matrix for this pharmacophore [1].

TNF-α Inhibitor Scaffold Diversification: Probing the Ortho-Fluorine Electronic Effect on Cytokine Suppression

The known TNF-α inhibitory activity of the N-phenyl analog S10 (IC50 = 14 µM) and the optimized derivative 4e (IC50 = 3 µM) positions CAS 438488-74-5 as a logical next step in scaffold diversification, enabling direct measurement of the ortho-fluorine contribution to TNF-α binding in SPR and cell-based assays, thereby differentiating it from the extensively characterized N-phenyl and N-para-fluorophenyl series [1].

Anti-Tuberculosis Probe Development: Evaluating mPTPB Inhibition by Fluorophenyl Benzo[cd]indole Sulfonamides

Given the validated mPTPB inhibitory activity of this scaffold class (N-butylphenyl analog IC50 = 50 µM), CAS 438488-74-5 serves as a polar, fluorine-containing alternative to the lipophilic butylphenyl analog for in vitro mPTPB enzyme assays and macrophage-based M. tuberculosis growth inhibition studies, potentially enhancing ligand efficiency through halogen-bond interactions with the phosphatase active site [1].

Quote Request

Request a Quote for 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.